![molecular formula C17H18N2O2 B2488091 N-(3-phenylmethoxypyridin-2-yl)cyclobutanecarboxamide CAS No. 1024219-85-9](/img/structure/B2488091.png)
N-(3-phenylmethoxypyridin-2-yl)cyclobutanecarboxamide
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Overview
Description
“N-(3-phenylmethoxypyridin-2-yl)cyclobutanecarboxamide” is a complex organic compound. It contains a cyclobutanecarboxamide group, which is a carboxamide derived from cyclobutane (a type of cycloalkane). It also contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The molecule also has a phenylmethoxy group attached to the pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the cyclobutanecarboxamide and pyridine rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of the carboxamide group could make it reactive towards acids and bases, and the pyridine ring could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could influence its solubility in different solvents .Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound’s unique structure makes it a promising candidate for drug discovery. Researchers have explored its potential as a scaffold for designing novel pharmaceutical agents. Some studies have investigated its interactions with biological targets, aiming to develop new drugs for various diseases.
Anticancer Activity
In silico studies suggest that this compound possesses potent in vitro antitumor activity against human non-small lung tumor cell lines. Further research could explore its efficacy in other cancer cell lines and animal models.
Antitubercular Agents
Another avenue of interest is its potential as an antitubercular agent. Researchers have evaluated its effects on Mycobacterium tuberculosis, measuring cell viability through in vitro assays . Understanding its mechanism of action and optimizing its properties could lead to new treatments for tuberculosis.
Synthetic Methodology
The synthesis of N-(pyridin-2-yl)amides and related compounds from common starting materials is an essential area of study. Researchers have developed chemodivergent synthetic methods to access these structures, allowing for efficient and versatile transformations . Such methodologies contribute to the broader field of organic synthesis.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that similar compounds were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
properties
IUPAC Name |
N-(3-phenylmethoxypyridin-2-yl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-17(14-8-4-9-14)19-16-15(10-5-11-18-16)21-12-13-6-2-1-3-7-13/h1-3,5-7,10-11,14H,4,8-9,12H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKORROBNVMPSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=C(C=CC=N2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenylmethoxypyridin-2-yl)cyclobutanecarboxamide |
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